molecular formula C6H8N4 B15227352 5-Methylpyrimidine-2-carboxamidine

5-Methylpyrimidine-2-carboxamidine

Cat. No.: B15227352
M. Wt: 136.15 g/mol
InChI Key: SFLAPVHLOWQCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpyrimidine-2-carboxamidine is a heterocyclic organic compound with the molecular formula C6H8N4 It is a derivative of pyrimidine, characterized by a methyl group at the 5-position and a carboxamidine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrimidine-2-carboxamidine typically involves the reaction of 5-methylpyrimidine-2-carboxylic acid with an appropriate amidine source. One common method includes the use of ammonium acetate and formamidine acetate under reflux conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrimidine-2-carboxamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the carboxamidine group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

5-Methylpyrimidine-2-carboxamidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Methylpyrimidine-2-carboxamidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carboxamidine group is particularly important for its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

5-methylpyrimidine-2-carboximidamide

InChI

InChI=1S/C6H8N4/c1-4-2-9-6(5(7)8)10-3-4/h2-3H,1H3,(H3,7,8)

InChI Key

SFLAPVHLOWQCHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.